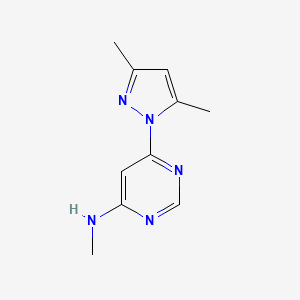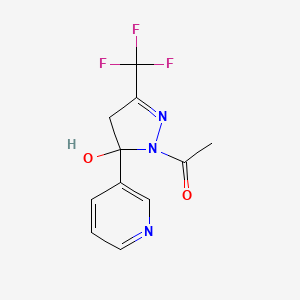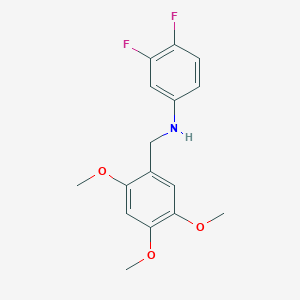
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine, also known as PDP or PD184352, is a small molecule inhibitor of extracellular signal-regulated kinase (ERK) signaling pathway. This compound has been widely used in scientific research to investigate the role of ERK signaling in various biological processes.
Mécanisme D'action
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine inhibits the activation of ERK1/2 by binding to the ATP-binding site of the kinase domain of MEK1/2, which is the upstream activator of ERK1/2. This binding prevents the phosphorylation and activation of ERK1/2, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has also been shown to inhibit the migration and invasion of cancer cells. In addition, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in lab experiments is its specificity for the ERK signaling pathway. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine does not inhibit other signaling pathways such as JNK, p38, or AKT. Another advantage is its high potency, which allows for the use of lower concentrations of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in experiments. However, one limitation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine is its poor solubility in aqueous solutions, which requires the use of organic solvents such as DMSO. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in scientific research. One direction is the investigation of the role of ERK signaling in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is the development of more potent and selective inhibitors of the ERK signaling pathway. Finally, the combination of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine with other targeted therapies may enhance the efficacy of cancer treatment and overcome drug resistance.
Méthodes De Synthèse
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with N-methyl-4-pyrimidinamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine in high purity.
Applications De Recherche Scientifique
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been extensively used in scientific research to investigate the role of ERK signaling in various biological processes such as cell proliferation, differentiation, migration, and survival. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has been shown to inhibit the activation of ERK1/2 in various cell types including cancer cells, fibroblasts, and neurons. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-4-pyrimidinamine has also been used to study the downstream effectors of ERK signaling such as transcription factors and kinases.
Propriétés
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7-4-8(2)15(14-7)10-5-9(11-3)12-6-13-10/h4-6H,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUSAVBGZCGKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B4956134.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4956141.png)


![5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide](/img/structure/B4956154.png)
![1-(allylthio)-4-benzyl-8-tert-butyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4956158.png)
![N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4956182.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956183.png)

![3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4956202.png)
![2-(3-bromophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4956215.png)
![5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4956218.png)

